molecular formula C10H8ClN7S B4774626 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

Cat. No.: B4774626
M. Wt: 293.74 g/mol
InChI Key: YGAMCIFNTPIJCE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a complex organic compound that features a tetrazole ring, a triazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multiple steps, including the formation of the tetrazole and triazole rings, followed by their coupling with the chlorophenyl group. Common synthetic routes include:

    Formation of Tetrazole Ring: This can be achieved through the reaction of hydrazoic acid with nitriles under acidic conditions.

    Formation of Triazole Ring: The triazole ring is often synthesized via the cyclization of hydrazines with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the tetrazole and triazole rings with the chlorophenyl group using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

Industrial production methods may involve continuous-flow synthesis to enhance yield and efficiency while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of cellular processes .

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAMCIFNTPIJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
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1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
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1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
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1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
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1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
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1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

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